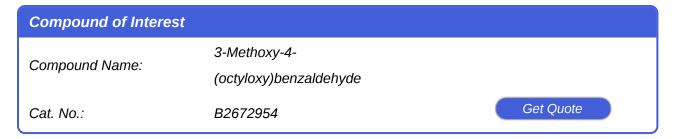




Application Notes and Protocols: Williamson Ether Synthesis of 3-methoxy-4- (octyloxy)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of **3-methoxy-4-(octyloxy)benzaldehyde** via the Williamson ether synthesis. This method is a fundamental and widely used reaction in organic chemistry for the formation of ethers. In this specific application, the hydroxyl group of isovanillin is alkylated using **1-bromooctane** in the presence of a base.

Overview of the Synthesis

The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[1] In this procedure, the phenolic hydroxyl group of isovanillin is first deprotonated by a base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide. This phenoxide then attacks the primary alkyl halide, 1-bromooctane, to form the desired ether product, **3-methoxy-4-(octyloxy)benzaldehyde**. The reaction is generally carried out in a polar aprotic solvent to facilitate the SN2 mechanism.[1]

Experimental Protocol

This protocol is based on established general procedures for the Williamson ether synthesis of phenolic compounds.[2][3]



2.1. Materials and Equipment

| • | Reagents: |
|---|-----------|
| | |

- Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
- 1-Bromooctane
- Potassium carbonate (K₂CO₃), anhydrous
- o Acetone or N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (CH₂Cl₂)
- Hexane
- Ethyl acetate
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Glass funnel and filter paper



- Beakers and Erlenmeyer flasks
- Graduated cylinders
- Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
- UV lamp for TLC visualization
- Glass column for chromatography
- Silica gel for column chromatography

2.2. Reaction Setup and Procedure

- To a dry round-bottom flask, add isovanillin (1.0 eq).
- Add anhydrous potassium carbonate (1.5 2.0 eq).
- Add a sufficient volume of anhydrous acetone or DMF to dissolve the isovanillin (approximately 5-10 mL per gram of isovanillin).
- Add 1-bromooctane (1.1 1.2 eq) to the mixture.
- Attach a reflux condenser to the flask.
- Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C is suitable) with vigorous stirring.[1]
- Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The reaction is typically complete within 4-8 hours.[1]

2.3. Work-up and Purification

- Once the reaction is complete, allow the mixture to cool to room temperature.
- Filter the solid potassium carbonate and wash it with a small amount of acetone or DMF.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.



- Dissolve the residue in dichloromethane.
- Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure **3-methoxy-4-(octyloxy)benzaldehyde**.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis. Please note that the yield is an estimate based on similar reactions, and the physical properties are predicted or based on analogous compounds due to the lack of specific experimental data in the literature for this exact molecule.



| Parameter | Value | |
|--------------------------------|--|--|
| Reactants | | |
| Isovanillin Molar Mass | 152.15 g/mol | |
| 1-Bromooctane Molar Mass | 193.13 g/mol | |
| Potassium Carbonate Molar Mass | 138.21 g/mol | |
| Reaction Conditions | | |
| Temperature | 56 °C (Acetone) or 80-100 °C (DMF)[1] | |
| Reaction Time | 4 - 8 hours[1] | |
| Product | | |
| Product Molar Mass | 264.36 g/mol | |
| Estimated Yield | 70-90% | |
| Physical Appearance | Expected to be a white to pale yellow solid or oil | |
| Melting Point | Not reported, likely a low-melting solid | |

Characterization Data (Predicted)

- ¹H NMR (CDCl₃, 400 MHz): δ 9.84 (s, 1H, CHO), 7.42 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.39 (d, J=1.8 Hz, 1H, Ar-H), 6.98 (d, J=8.2 Hz, 1H, Ar-H), 4.10 (t, J=6.6 Hz, 2H, OCH₂), 3.92 (s, 3H, OCH₃), 1.85 (quint, J=6.6 Hz, 2H, OCH₂CH₂), 1.50-1.20 (m, 10H, (CH₂)₅), 0.89 (t, J=6.8 Hz, 3H, CH₃).
- ¹³C NMR (CDCl₃, 100 MHz): δ 190.9, 154.5, 150.0, 130.3, 126.6, 111.9, 109.5, 69.2, 56.1, 31.8, 29.3, 29.2, 26.0, 22.7, 14.1.
- IR (KBr, cm⁻¹): ~2925 (C-H, alkyl), 2855 (C-H, alkyl), 2730 (C-H, aldehyde), 1685 (C=O, aldehyde), 1585, 1510 (C=C, aromatic), 1260, 1130 (C-O, ether).

Experimental Workflow Diagram





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Caption: Workflow for the Williamson ether synthesis of **3-methoxy-4-(octyloxy)benzaldehyde**.

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
- Perform the reaction in a well-ventilated fume hood.
- 1-Bromooctane is an irritant; avoid contact with skin and eyes.
- Organic solvents are flammable; keep away from ignition sources.
- Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before
 use.

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